![molecular formula C8H11NO2 B3022795 4-(Methoxymethoxy)aniline CAS No. 876-30-2](/img/structure/B3022795.png)
4-(Methoxymethoxy)aniline
Overview
Description
4-(Methoxymethoxy)aniline is an organic compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol .
Molecular Structure Analysis
The InChI code for 4-(Methoxymethoxy)aniline is 1S/C8H11NO2/c1-10-6-11-8-4-2-7 (9)3-5-8/h2-5H,6,9H2,1H3 . The compound contains an amine group attached to a benzene ring, making it an aromatic amine .Physical And Chemical Properties Analysis
4-(Methoxymethoxy)aniline is a liquid at room temperature . It has a molecular weight of 153.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Scientific Research Applications
- Applications : It can be used in photonic devices, holographic imaging, and photonic-integrated circuitry .
- Significance : Understanding its crystal structure aids in optimizing its properties for specific applications .
Nonlinear Optical Materials
Single Crystal Growth
Optical Properties
Thermal Analysis
Dielectric Properties
Nonlinear Optical Response
Safety And Hazards
4-(Methoxymethoxy)aniline is classified as a warning hazard. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye damage. It is also suspected of causing genetic defects and cancer . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, mist, or vapors, and using personal protective equipment .
properties
IUPAC Name |
4-(methoxymethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFXZWXKPPPNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509265 | |
Record name | 4-(Methoxymethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)aniline | |
CAS RN |
876-30-2 | |
Record name | 4-(Methoxymethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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